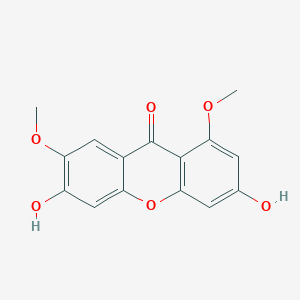
Primary COX and LOX LC-MS Mixture
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This mixture contains selected eicosanoids produced by the metabolism of arachidonic acid via the cyclooxygenase and lipoxygenase pathways. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. It should be noted that the mixture contains isobaric analytes. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.The lipid mediators represented in this mixture are produced on demand by various cells and tissue types in response to external stimulation and act locally in an autocrine or paracrine manner. In the body, particularly with thromboxanes and prostaglandins, they are enzymatically converted to inactive metabolites and excreted in the urine. As a result, serum-free media from cultured cells and tissues will serve as the primary sample types for their analysis, although additional sample types could also be used.
Scientific Research Applications
1. Dual Inhibition for Anti-Inflammatory Applications
A study by Xie et al. (2020) highlights the use of affinity ultrafiltration and high-performance liquid chromatography-mass spectrometry (AUF-LC-MS) to identify spirostanol glycosides and furostanol glycosides as dual inhibitors of 5-LOX and COX-2 from Anemarrhenae Rhizoma. This discovery points to the potential of these compounds as novel anti-inflammatory agents with improved efficacy and reduced side effects (Xie et al., 2020).
2. Characterization of PUFA-Derived Free Radicals
The work of Qian Steven (2012) describes the combination of spin trapping, liquid chromatography/electron spin resonance (LC/ESR), and liquid chromatography/mass spectrometry (LC/MS) for characterizing PUFA-derived free radicals in lipid peroxidation. This approach advances our understanding of COX/LOX biology and PUFA peroxidation's role in human health (Qian Steven, 2012).
3. Simultaneous Measurement of Thromboxane and Hydroxyeicosatetraenoic Acid
Squellerio et al. (2014) developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for measuring thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum. This method aids in understanding the enzymatic pathways of platelets and their role in various biological processes (Squellerio et al., 2014).
4. Plantain Species in Anti-Inflammatory Activity
Beara et al. (2010) conducted a study using LC-MS/MS to evaluate the anti-inflammatory activity of Plantago species. This test, using platelets as a source of COX-1 and 12-LOX enzymes, demonstrates the potential of plant extracts in inflammation treatment (Beara et al., 2010).
5. Analysis of 12-HETE in Platelet Function
Porro et al. (2014) focus on the analysis of 12-hydroxyeicosatretraenoic acid (12-HETE) and its role in platelet function, using various analytical methods including LC-MS. This study contributes to understanding 12-LOX's role in different pathological disorders (Porro et al., 2014).
properties
Product Name |
Primary COX and LOX LC-MS Mixture |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



